4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core, a thiazole ring, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 2,5-dichlorophenylamine with a suitable thioamide under acidic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting the thiazole derivative with 4-aminobenzoic acid or its derivatives.
Addition of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-sulfamoylated derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.
Examples: 4-(N-methylsulfamoyl)-N-(4-(2,5-dichlorophenyl)thiazol-2-yl)benzamide, 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide.
Uniqueness
Structural Features: The presence of both the cyclopropyl and methyl groups in the sulfamoyl moiety, along with the dichlorophenyl-thiazole structure, makes this compound unique.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c1-25(14-5-6-14)30(27,28)15-7-2-12(3-8-15)19(26)24-20-23-18(11-29-20)16-10-13(21)4-9-17(16)22/h2-4,7-11,14H,5-6H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAPPJBEZFOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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